molecular formula C7H13Cl2N3 B1449122 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride CAS No. 1417635-70-1

5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride

Cat. No.: B1449122
CAS No.: 1417635-70-1
M. Wt: 210.1 g/mol
InChI Key: MBIFGSTUBPUMGP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and resulting in biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride is unique due to its specific substitution pattern on the imidazo[1,5-a]pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including cytotoxicity, mechanisms of action, and therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 1417635-70-1
  • Molecular Formula : C8H10Cl2N4
  • Molecular Weight : 219.10 g/mol

Cytotoxicity

Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant cytotoxic effects against various human tumor cell lines. For instance, studies on imidazo[1,5-a]pyridine-benzimidazole hybrids demonstrated GI50 values ranging from 1.06 to 14.9 μM against a panel of sixty human tumor cell lines. Compounds derived from this structure showed promising results in inhibiting cell proliferation and inducing apoptosis through multiple pathways:

  • Cell Cycle Arrest : The compounds were found to arrest the cell cycle at the G2/M phase.
  • Apoptosis Induction : Mechanisms involved include mitochondrial membrane potential disruption and caspase activation .

The mechanism by which these compounds exert their cytotoxic effects appears to involve the inhibition of tubulin polymerization. For example:

  • Tubulin Polymerization Assay : The IC50 values for specific compounds were reported as 3.25 μM and 1.71 μM for different derivatives .
  • Molecular Docking Studies : These studies suggest that the compounds bind effectively to the colchicine site on tubulin, which is consistent with their antiproliferative activity .

Study 1: Anticancer Activity

A study published in Nature evaluated a series of imidazo[1,5-a]pyridine derivatives for their anticancer properties. Among them:

  • Compound 5d exhibited a GI50 value of 1.06 μM against MCF-7 breast cancer cells.
  • Flow cytometric analysis confirmed that treatment with these compounds led to significant apoptosis as evidenced by increased Annexin V staining .

Study 2: In Vivo Imaging Applications

Another innovative application of imidazo[1,5-a]pyridine derivatives includes their use as fluorescent probes for in vivo imaging:

  • A mitochondria-targeted NIR probe based on this structure was developed and showed effective imaging capabilities in mice models . This highlights the versatility of imidazo[1,5-a]pyridine derivatives beyond traditional therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityGI50 values from 1.06 to 14.9 μM
MechanismInhibition of tubulin polymerization
Apoptosis InductionIncreased caspase activation
In Vivo ImagingEffective NIR fluorescence in mice

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-1-2-10-5-9-4-7(10)3-6;;/h4-6H,1-3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIFGSTUBPUMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417635-70-1
Record name 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride
Reactant of Route 4
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride
Reactant of Route 5
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride
Reactant of Route 6
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride

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